Methyl 3-(1,2-oxazol-4-yl)propanoate
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Overview
Description
Methyl 3-(1,2-oxazol-4-yl)propanoate is a chemical compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,2-oxazol-4-yl)propanoate typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90 °C). The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide packed in a flow reactor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of flow chemistry techniques, which allow for continuous production and improved safety profiles, is a promising approach for scaling up the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,2-oxazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Reactions involving the substitution of functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and copper bromide in the presence of DBU.
Cyclodehydration Reagents: DAST, Deoxo-Fluor®, and Burgess’ reagent.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 3-(1,2-oxazol-4-yl)propanoate has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the synthesis of biologically active molecules, including antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: Employed in the development of novel materials with specific electronic and optical properties.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of Methyl 3-(1,2-oxazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity . The compound can modulate the activity of enzymes and receptors, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with a simpler structure.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains a sulfur atom instead of oxygen.
Uniqueness
Methyl 3-(1,2-oxazol-4-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(1,2-oxazol-4-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)3-2-6-4-8-11-5-6/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXZRMZEFSPRCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CON=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617632 |
Source
|
Record name | Methyl 3-(1,2-oxazol-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141501-28-2 |
Source
|
Record name | Methyl 4-isoxazolepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141501-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(1,2-oxazol-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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